4,6-dihydro-1H-dithiino[4,5-c]pyrrole
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Overview
Description
4,6-Dihydro-1H-dithiino[4,5-c]pyrrole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydro-1H-dithiino[4,5-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Schiff base formation followed by a Mannich reaction and intramolecular imine creation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydro-1H-dithiino[4,5-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4,6-Dihydro-1H-dithiino[4,5-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 4,6-dihydro-1H-dithiino[4,5-c]pyrrole exerts its effects involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. For example, it may inhibit the proliferation of certain cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromomethyl-2,3-dihydro-(1,4)dithiino(2,3-c)pyrrole-5,7-dione
- 6-(2-Bromo-ethyl)-2,3-dihydro-(1,4)dithiino(2,3-c)pyrrole-5,7-dione
- 6-(4-Bromo-phenyl)-2-methyl-2,3-dihydro-(1,4)dithiino(2,3-c)pyrrole-5,7-dione
Uniqueness
4,6-Dihydro-1H-dithiino[4,5-c]pyrrole is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct electronic and chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
173731-42-5 |
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Molecular Formula |
C6H7NS2 |
Molecular Weight |
157.3 g/mol |
IUPAC Name |
4,6-dihydro-1H-dithiino[4,5-c]pyrrole |
InChI |
InChI=1S/C6H7NS2/c1-5-3-8-9-4-6(5)2-7-1/h1-2,7H,3-4H2 |
InChI Key |
HKJBGQBOIDCTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CNC=C2CSS1 |
Origin of Product |
United States |
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